molecular formula C12H18N4O5 B1147309 5-AMino-1-[2,3-O-(1-Methylethylidene)-beta-D-ribofuranosyl]-1H-iMidazole-4-carboxaMide CAS No. 3676-69-5

5-AMino-1-[2,3-O-(1-Methylethylidene)-beta-D-ribofuranosyl]-1H-iMidazole-4-carboxaMide

カタログ番号: B1147309
CAS番号: 3676-69-5
分子量: 298.30 g/mol
InChIキー: HUTXHGRHFXEXPQ-IOSLPCCCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a chemically modified nucleoside analog derived from 5-aminoimidazole-4-carboxamide riboside (AICAR), a key intermediate in purine biosynthesis . The 2',3'-hydroxyl groups of the ribofuranosyl moiety are protected with an isopropylidene group, enhancing its stability against enzymatic degradation and altering its pharmacokinetic properties . The molecular formula is C₁₂H₁₈N₄O₅, with a molecular weight of 300.32 g/mol . Its crystal structure (space group P2₁) reveals four independent molecules in the asymmetric unit, stabilized by hydrogen-bonding networks .

特性

CAS番号

3676-69-5

分子式

C12H18N4O5

分子量

298.30 g/mol

IUPAC名

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-aminoimidazole-4-carboxamide

InChI

InChI=1S/C12H18N4O5/c1-12(2)20-7-5(3-17)19-11(8(7)21-12)16-4-15-6(9(16)13)10(14)18/h4-5,7-8,11,17H,3,13H2,1-2H3,(H2,14,18)/t5-,7-,8-,11-/m1/s1

InChIキー

HUTXHGRHFXEXPQ-IOSLPCCCSA-N

SMILES

CC1(OC2C(OC(C2O1)N3C=NC(=C3N)C(=O)N)CO)C

異性体SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC(=C3N)C(=O)N)CO)C

正規SMILES

CC1(OC2C(OC(C2O1)N3C=NC(=C3N)C(=O)N)CO)C

同義語

5-Amino-1-[2,3-O-(1-methylethylidene)-β-D-ribofuranosyl]-1H-imidazole-4-carboxamide; 

製品の起源

United States

準備方法

The synthesis of 5-AMino-1-[2,3-O-(1-Methylethylidene)-beta-D-ribofuranosyl]-1H-iMidazole-4-carboxaMide involves several steps. One common method includes the reaction of a precursor compound with sulfuryl chloride in ethyl acetate, optionally in the presence of a base . The resulting intermediate is then treated with an amine to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

5-AMino-1-[2,3-O-(1-Methylethylidene)-beta-D-ribofuranosyl]-1H-iMidazole-4-carboxaMide undergoes various chemical reactions, including:

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 5-Amino-1-[2,3-O-(1-Methylethylidene)-beta-D-ribofuranosyl]-1H-imidazole-4-carboxamide as anticancer agents. Research has shown that derivatives of imidazole and ribofuranosyl compounds exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the imidazole ring can lead to enhanced activity against breast cancer cells, with some compounds demonstrating synergistic effects when combined with established chemotherapeutics like doxorubicin .

Antimetabolite Properties

The compound's structural characteristics allow it to function as an antimetabolite, interfering with nucleic acid synthesis. This mechanism is particularly relevant in the treatment of cancers where rapid cell division is prevalent. The incorporation of ribofuranosyl units into drug design has been shown to improve cellular uptake and retention, making these compounds more effective in targeting rapidly dividing cells .

Drug Delivery Systems

The development of active agent delivery systems utilizing compounds like 5-Amino-1-[2,3-O-(1-Methylethylidene)-beta-D-ribofuranosyl]-1H-imidazole-4-carboxamide has been explored extensively. These systems aim to enhance the bioavailability and therapeutic efficacy of drugs by modifying their release profiles. For example, conjugating this compound with peptides can facilitate targeted delivery to specific tissues or cells, thereby improving therapeutic outcomes while minimizing side effects .

Case Study 1: Synergistic Effects in Breast Cancer Treatment

In a study examining the efficacy of pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231), researchers found that certain derivatives exhibited significant cytotoxicity when used alone and even more so when combined with doxorubicin. The study highlighted the importance of structural modifications in enhancing the anticancer properties of these compounds .

Case Study 2: Development of Controlled Release Formulations

Another investigation focused on the formulation of controlled release systems incorporating ribofuranosyl-based compounds. The study demonstrated that by modifying the chemical structure and using biodegradable polymers, it was possible to achieve sustained release profiles that improved patient compliance and therapeutic effectiveness .

作用機序

The mechanism of action of 5-AMino-1-[2,3-O-(1-Methylethylidene)-beta-D-ribofuranosyl]-1H-iMidazole-4-carboxaMide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

AICAR (Acadesine)

  • Structure: Unprotected ribofuranosyl group .
  • Molecular Weight : 258.23 g/mol .
  • Key Differences: The absence of the isopropylidene group in AICAR makes it more polar and susceptible to rapid dephosphorylation in vivo. AICAR is phosphorylated to ZMP (5-aminoimidazole-4-carboxamide ribonucleotide), an AMP-activated protein kinase (AMPK) activator . The isopropylidene derivative likely resists phosphorylation, limiting its metabolic activation .
  • Biological Activity : AICAR modulates AMPK, enhancing endurance in mice and inducing apoptosis in aneuploid cells .

5-Amino-1-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-1H-imidazole-4-carboxamide

  • Structure : Acetyl groups at 2',3',5' positions .
  • However, acetyl groups are more labile under physiological conditions than the isopropylidene group .

ICA-1s (5-Amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide)

  • Structure: Cyclopentyl substituent instead of ribofuranosyl .
  • Biological Activity : Potent inhibitor of protein kinase C-ι (PKC-ι), with IC₅₀ values <10 μM in prostate cancer cell lines (PC-3, DU-145) .
  • Pharmacokinetics: Oral bioavailability is 40% of intravenous dosing in preclinical models, with rapid clearance from plasma .

Metabolically Activated Derivatives

ZMP (AICAR 5'-monophosphate)

  • Structure : Phosphorylated at the 5'-OH of AICAR .
  • Role: Mimics AMP to activate AMPK, influencing glucose uptake and lipid metabolism . The isopropylidene-protected compound cannot form ZMP due to blocked hydroxyl groups.

CAIR (5-Amino-1-(5-O-phosphono-β-D-ribofuranosyl)-1H-imidazole-4-carboxylic acid)

  • Structure : Carboxylic acid at position 4 and a phosphate group at 5'-OH .
  • Role: Intermediate in de novo purine synthesis. The isopropylidene derivative lacks the phosphate and carboxylic acid groups, limiting its role in biosynthesis .

Clinically Relevant Analogues

Mizoribine (5-Hydroxy-1-β-D-ribofuranosyl-1H-imidazole-4-carboxamide)

  • Structure: Hydroxy group replaces the amino group at position 5 .

生物活性

5-Amino-1-[2,3-O-(1-Methylethylidene)-beta-D-ribofuranosyl]-1H-imidazole-4-carboxamide (often referred to as the compound or simply as the imidazole derivative) is a notable compound in pharmaceutical research, particularly for its biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula and characteristics:

  • Molecular Formula : C11H16N4O5
  • Molecular Weight : 284.2685 g/mol
  • CAS Number : 65370-90-3
  • IUPAC Name : 5-amino-1-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-1H-imidazole-4-carboxamide

The structure features an imidazole ring, which is known for its biological significance and activity in various biochemical pathways. The presence of the ribofuranosyl group suggests potential nucleoside-like properties, which may influence its interaction with biological targets.

Antitumor Activity

Research indicates that derivatives of imidazole compounds exhibit significant antitumor activity. For instance, studies have shown that certain imidazole derivatives can inhibit key oncogenic pathways, including those involving BRAF(V600E) and EGFR, which are critical in various cancers. The compound's structural features may enhance its efficacy against tumor cells by mimicking nucleotides or interfering with nucleotide metabolism .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Some synthesized derivatives have shown promising antifungal and antibacterial activities. For example, related pyrazole derivatives have demonstrated notable effectiveness against various pathogens, suggesting that modifications to the imidazole structure may yield compounds with enhanced antimicrobial properties .

The biological activity of the compound is largely attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. For instance:

  • Inhibition of Kinases : Imidazole derivatives often act as inhibitors of protein kinases, which play a crucial role in cell signaling pathways associated with cancer progression.
  • Nucleotide Mimicry : The ribofuranosyl component may allow the compound to mimic nucleotides, potentially disrupting nucleic acid synthesis or function in rapidly dividing cells.

Study 1: Antitumor Efficacy

A study explored the effects of various imidazole derivatives on cancer cell lines. The results indicated that compounds similar to 5-amino-1-[2,3-O-(1-Methylethylidene)-beta-D-ribofuranosyl]-1H-imidazole-4-carboxamide exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells. The study reported a synergistic effect when these compounds were combined with traditional chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Activity

In another investigation, several synthesized pyrazole carboxamides were tested for their antimicrobial properties. Notably, one derivative demonstrated effective inhibition against Candida species and Staphylococcus aureus. This highlights the potential for developing new antimicrobial agents based on the imidazole core .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of BRAF(V600E), EGFR ,
AntimicrobialEffective against Candida and Staphylococcus ,
MechanismKinase inhibition; nucleotide mimicry ,

Q & A

Q. How is the crystal structure of 5-Amino-1-[2,3-O-(1-Methylethylidene)-β-D-ribofuranosyl]-1H-imidazole-4-carboxamide determined, and what methodological approaches are critical for accurate structural elucidation?

Answer: The crystal structure is resolved using single-crystal X-ray diffraction (SCXRD), which provides atomic-level resolution of the compound's stereochemistry and intramolecular interactions. Key steps include:

  • Crystallization : Optimizing solvent systems (e.g., methanol/water mixtures) to obtain high-quality crystals.
  • Data Collection : Using synchrotron radiation or laboratory X-ray sources to measure diffraction patterns.
  • Refinement : Software like SHELX or OLEX2 refines the structure by minimizing discrepancies between observed and calculated diffraction data.
    Critical factors include temperature control during data collection (to minimize thermal motion artifacts) and validating hydrogen bonding networks (e.g., between the carboxamide group and ribose hydroxyls). Evidence from a crystal structure study confirms the isopropylidene group’s role in stabilizing the ribofuranosyl conformation .

Q. What analytical techniques are recommended for verifying the purity and stability of this compound under experimental conditions?

Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity ≥98% (as per industrial standards) .
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR validate structural integrity, with attention to anomeric proton signals (~5.0–6.0 ppm) in the ribofuranosyl group.
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: 258.23 for the unprotected form) .
  • Stability Tests : Store lyophilized samples at -20°C to prevent hydrolysis of the isopropylidene protecting group. Monitor degradation via TLC under accelerated conditions (e.g., 40°C, 75% humidity) .

Advanced Research Questions

Q. How can researchers resolve contradictions between structural data and functional activity reports in enzyme inhibition studies involving this compound?

Answer: Contradictions often arise from differences in experimental conditions or molecular conformations. Methodological strategies include:

  • Comparative Molecular Dynamics (MD) Simulations : Simulate the compound’s binding to target enzymes (e.g., AMPK) under varying pH or ionic strengths to identify conformationally dependent activity.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities to correlate structural features (e.g., ribofuranosyl flexibility) with thermodynamic parameters (ΔG, ΔH).
  • Crystallographic vs. Solution-State Analysis : Compare SCXRD data with solution-state NMR to assess whether crystal packing forces distort bioactive conformations .

Q. What experimental strategies are employed to study this compound’s role in AMPK-mediated metabolic pathways, considering its isopropylidene-protected ribofuranosyl group?

Answer:

  • Deacetylation Protocols : Remove the isopropylidene group enzymatically (e.g., using esterases) or chemically (acid hydrolysis) to generate the bioactive AICAR form (5-aminoimidazole-4-carboxamide riboside) .
  • Cell-Based Assays : Treat HepG2 or C2C12 cells with the compound (10–100 µM) and measure AMPK activation via Western blot (phospho-AMPKα Thr172) or NADPH/ATP ratio changes.
  • Metabolic Flux Analysis : Use 13C^{13}C-glucose tracing to quantify glycolysis/TCA cycle alterations, ensuring the protecting group does not interfere with cellular uptake .

Q. How can synthetic methodologies be optimized to modify the ribofuranosyl group and enhance bioactivity while retaining solubility?

Answer:

  • Protecting Group Strategy : Replace the isopropylidene group with benzoyl or acetyl groups to balance hydrophobicity and enzymatic stability. Monitor reaction efficiency via 31P^{31}P-NMR for phosphorylated intermediates .
  • Glycosylation Reactions : Use Vorbrüggen conditions (e.g., TMSOTf catalyst) to couple imidazole carboxamide with modified ribofuranosyl donors (e.g., 2’,3’-di-O-acetyl derivatives).
  • Post-Synthetic Modifications : Introduce fluorine or methyl groups at the 2’-position to enhance metabolic stability. Validate via in vitro cytotoxicity assays (IC50 against cancer cell lines) .

Q. What computational approaches are recommended to predict the compound’s interactions with non-canonical targets (e.g., DNA methyltransferases)?

Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to screen against structural databases (e.g., PDB). Focus on conserved binding pockets (e.g., SAM-binding sites in DNMTs).
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate charge distribution in the carboxamide group to assess hydrogen bonding potential.
  • Machine Learning Models : Train classifiers on imidazole derivatives’ activity data to predict off-target effects. Validate with SPR (surface plasmon resonance) binding assays .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。